alpha-Methyl-2-phenanthreneacetaldehyde
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Overview
Description
alpha-Methyl-2-phenanthreneacetaldehyde: is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a phenanthrene ring system with a methyl group and an aldehyde functional group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Methyl-2-phenanthreneacetaldehyde can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of phenanthrene with an appropriate acyl chloride, followed by reduction and subsequent oxidation to introduce the aldehyde group. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic hydrogenation of phenanthrene derivatives followed by controlled oxidation. The choice of catalysts and reaction conditions is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Alpha-Methyl-2-phenanthreneacetaldehyde can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Nitro, sulfo, or halo derivatives of this compound.
Scientific Research Applications
Alpha-Methyl-2-phenanthreneacetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of alpha-Methyl-2-phenanthreneacetaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The phenanthrene ring system may also interact with cellular receptors and enzymes, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Phenanthrene: A parent compound with a similar ring structure but lacking the aldehyde and methyl groups.
2-Phenanthreneacetaldehyde: Similar to alpha-Methyl-2-phenanthreneacetaldehyde but without the methyl group.
Benzaldehyde: A simpler aromatic aldehyde with a single benzene ring.
Uniqueness: this compound is unique due to the presence of both a phenanthrene ring system and an aldehyde functional group, which imparts distinct chemical reactivity and potential biological activity. The methyl group further enhances its chemical properties and differentiates it from other related compounds.
Properties
CAS No. |
40452-15-1 |
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Molecular Formula |
C17H14O |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
2-phenanthren-2-ylpropanal |
InChI |
InChI=1S/C17H14O/c1-12(11-18)14-8-9-17-15(10-14)7-6-13-4-2-3-5-16(13)17/h2-12H,1H3 |
InChI Key |
ODMDVXBFLZLMOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=O)C1=CC2=C(C=C1)C3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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